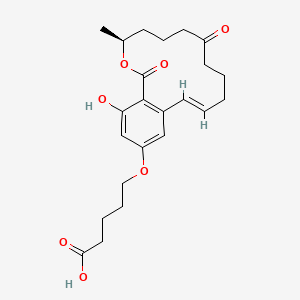
17-Beta-estradiol 3-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol 3- est un dérivé de l'estradiol, une hormone stéroïde œstrogénique puissante. L'estradiol est la principale hormone sexuelle féminine responsable du développement et de la régulation de l'appareil reproducteur féminin et des caractères sexuels secondaires. Elle joue un rôle crucial dans divers processus physiologiques, notamment le cycle menstruel, la grossesse et la santé osseuse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Estradiol 3- peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique l'estérification de l'estradiol avec des réactifs spécifiques pour introduire le groupe fonctionnel désiré en position 3. Ce processus nécessite généralement l'utilisation d'un catalyseur acide et d'un solvant approprié à des conditions de température contrôlées .
Méthodes de production industrielle : Dans les milieux industriels, les dérivés de l'estradiol sont souvent produits par synthèse chimique à grande échelle. Le processus implique plusieurs étapes, notamment la purification et le contrôle qualité, afin de garantir que le produit final répond aux normes pharmaceutiques. L'utilisation de technologies et d'équipements de pointe permet d'atteindre des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Estradiol 3- subit diverses réactions chimiques, notamment:
Oxydation : Conversion en estrone ou autres dérivés oxydés.
Réduction : Réduction du groupe cétone pour former de l'estradiol.
Substitution : Introduction de différents groupes fonctionnels à des positions spécifiques sur le squelette stéroïdien.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés comme agents réducteurs.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'estradiol avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques et des applications différentes .
4. Applications de la recherche scientifique
Estradiol 3- a de nombreuses applications dans la recherche scientifique, notamment:
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés stéroïdiens.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et la régulation hormonale.
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement hormonal substitutif et le traitement des troubles liés aux hormones.
Industrie : Utilisé dans la production de produits pharmaceutiques et de produits à base d'hormones
5. Mécanisme d'action
Estradiol 3- exerce ses effets en se liant aux récepteurs des œstrogènes (ERα et ERβ) dans les cellules cibles. Après la liaison, le complexe récepteur-ligand se transloque vers le noyau, où il régule la transcription des gènes en interagissant avec des séquences d'ADN spécifiques. Ce processus conduit à la production de protéines qui médient les effets physiologiques de l'estradiol, tels que la croissance cellulaire, la différenciation et les fonctions reproductrices .
Applications De Recherche Scientifique
Estradiol 3- has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and treatment of hormone-related disorders.
Industry: Utilized in the production of pharmaceuticals and hormone-based products
Mécanisme D'action
Estradiol 3- exerts its effects by binding to estrogen receptors (ERα and ERβ) within target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription by interacting with specific DNA sequences. This process leads to the production of proteins that mediate the physiological effects of estradiol, such as cell growth, differentiation, and reproductive functions .
Comparaison Avec Des Composés Similaires
Estradiol 3- peut être comparé à d'autres composés similaires, tels que:
Estrone : Un autre stéroïde œstrogénique avec un groupe cétone en position 17.
Estriol : Un œstrogène plus faible avec des groupes hydroxyles en positions 3, 16 et 17.
Ethinylestradiol : Un dérivé synthétique avec une biodisponibilité plus élevée et une résistance au métabolisme
Unicité : Estradiol 3- est unique en raison de son groupe fonctionnel spécifique en position 3, qui peut influencer son activité biologique et ses interactions avec les récepteurs des œstrogènes. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
Formule moléculaire |
C24H31NaO8 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;/m1./s1 |
Clé InChI |
DQLXNBVRGXKLKM-VGYGJRAWSA-M |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



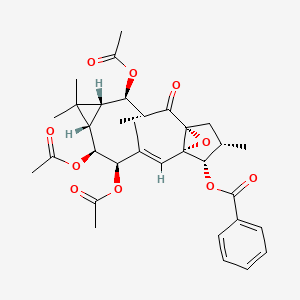
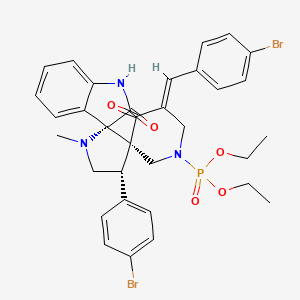


![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
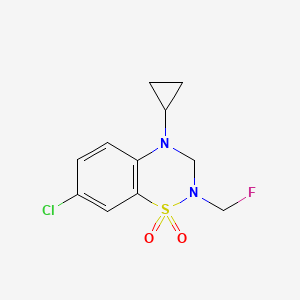
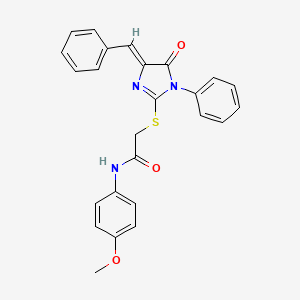
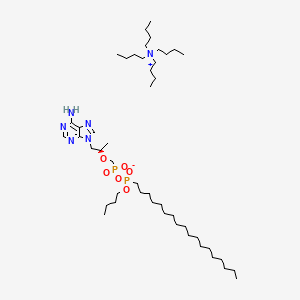
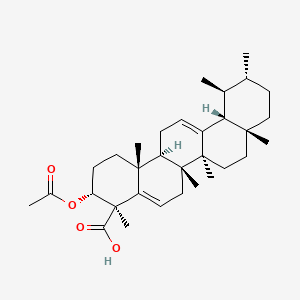
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)
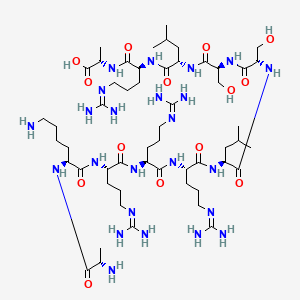
![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
